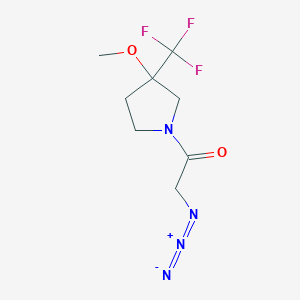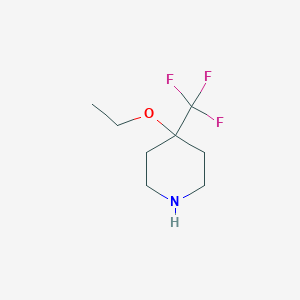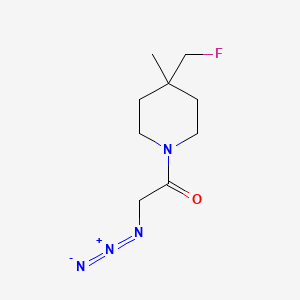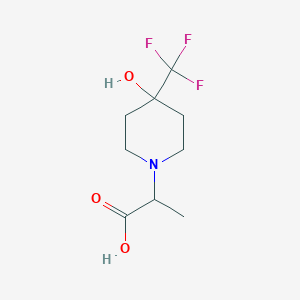
2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Descripción general
Descripción
The compound “2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It’s a common structure in many biologically active compounds .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . It also has an ethoxy group and a trifluoromethyl group attached to the pyrrolidine ring .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Pryadeina et al. (2007) detailed the synthesis of related compounds, demonstrating the reactivity of ethyl 3-polyfluoroalkyl-3-oxopropionates with triethyl orthoformate and primary amines, leading to the formation of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates. This research underlines the versatility of fluoroalkylated compounds in organic synthesis and their structural characterization through X-ray diffraction and NMR data Pryadeina et al., 2007.
Catalytic Applications
- Nyamato et al. (2016) explored the use of nickel(II) complexes, derived from reactions of similar amine analogues, as catalysts for ethylene oligomerization. These studies offer insights into the reactivity trends and the impact of complex structure on catalytic performances, highlighting the potential of amine-derived catalysts in polymerization processes Nyamato et al., 2016.
Chemical Reactivity and Mechanistic Insights
- Research by Allwood et al. (2014) on the synthesis and use of a trifluoromethylated azomethine ylide precursor showcases the utility of fluorinated pyrrolidines in cycloaddition reactions. This work emphasizes the role of the CF3 group in imparting regio- and diastereo-control, crucial for the synthesis of pyrrolidines and pyrrolines with potential applications in medicinal chemistry and material science Allwood et al., 2014.
Material and Biological Applications
- Zulu et al. (2020) investigated palladium(II) complexes of (pyridyl)imine ligands, including related structures, as catalysts for the methoxycarbonylation of olefins. This study highlights the influence of ligand structure on catalytic activity, providing a foundation for the development of more efficient catalysts for esterification reactions Zulu et al., 2020.
Propiedades
IUPAC Name |
2-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O/c1-2-15-8(9(10,11)12)3-5-14(7-8)6-4-13/h2-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMJIOJASATLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1477366.png)
![2-(Ethoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1477367.png)











